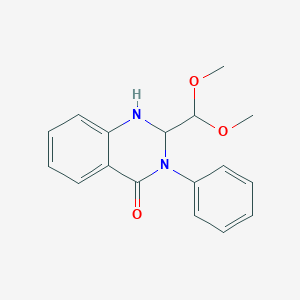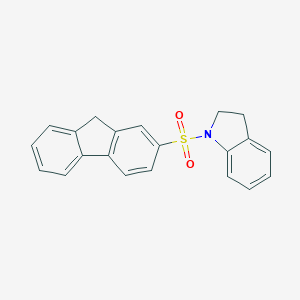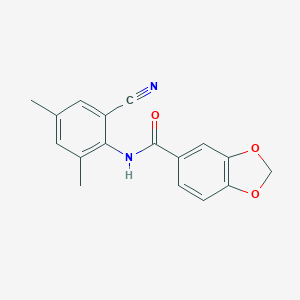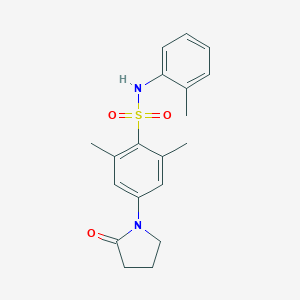![molecular formula C30H31N3O2S B299867 1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299867.png)
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone, commonly known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
BCT-197 inhibits the activity of a protein called c-Met, which is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met, BCT-197 can prevent the growth and metastasis of cancer cells and reduce inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, BCT-197 has been shown to have various biochemical and physiological effects. BCT-197 can modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are involved in cell growth and survival. BCT-197 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BCT-197 has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for c-Met. However, BCT-197 also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of BCT-197. One potential direction is to investigate the use of BCT-197 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another direction is to develop more potent and selective c-Met inhibitors that can overcome the limitations of BCT-197. Finally, further studies are needed to fully understand the biochemical and physiological effects of BCT-197 and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of BCT-197 involves a multi-step process that includes the reaction of 1,1'-biphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the desired product, BCT-197.
Wissenschaftliche Forschungsanwendungen
BCT-197 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, BCT-197 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation and fibrosis are also potential therapeutic targets of BCT-197, as it has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.
Eigenschaften
Produktname |
1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone |
|---|---|
Molekularformel |
C30H31N3O2S |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
2-[[5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C30H31N3O2S/c1-33-29(20-35-27-18-16-25(17-19-27)23-10-6-3-7-11-23)31-32-30(33)36-21-28(34)26-14-12-24(13-15-26)22-8-4-2-5-9-22/h2,4-5,8-9,12-19,23H,3,6-7,10-11,20-21H2,1H3 |
InChI-Schlüssel |
YKCFWDNJEKNIGG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5 |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)

![2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299786.png)

![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B299788.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide](/img/structure/B299793.png)
![4-fluoro-N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)benzenesulfonamide](/img/structure/B299795.png)
![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide](/img/structure/B299797.png)


![Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B299803.png)
![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B299806.png)